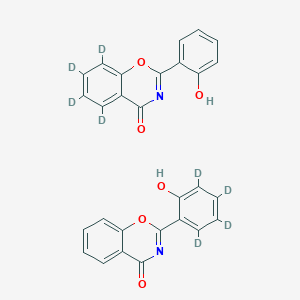![molecular formula C16H14FN3O B13841320 2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one CAS No. 219533-65-0](/img/structure/B13841320.png)
2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is notable for its unique structure, which includes a fluorophenyl group and trideuteromethyl substitution, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one derivatives typically involves the cyclization of appropriate precursors under controlled conditions. For this compound, the synthesis may start with the preparation of the 7-amino-5-(2-fluorophenyl) intermediate, followed by the introduction of the trideuteromethyl group. Common reagents used in these reactions include amines, fluorobenzenes, and deuterated methylating agents. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition. The use of advanced purification techniques such as chromatography and crystallization would be essential to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,4-Benzodiazepin-2-one derivatives undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to nitro or other oxidized forms.
Reduction: Reduction of the carbonyl group to alcohols or amines.
Substitution: Halogenation, alkylation, and acylation reactions on the benzene ring or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzodiazepines, while reduction can produce benzodiazepine alcohols or amines.
Applications De Recherche Scientifique
2H-1,4-Benzodiazepin-2-one derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules and as ligands in coordination chemistry.
Biology: Studied for their interactions with biological macromolecules and potential as biochemical probes.
Medicine: Investigated for their pharmacological properties, including anxiolytic, anticonvulsant, and muscle relaxant effects.
Industry: Utilized in the development of new materials and as catalysts in various chemical processes.
Mécanisme D'action
The mechanism of action of 2H-1,4-Benzodiazepin-2-one derivatives involves their interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, these compounds enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The presence of the fluorophenyl group and trideuteromethyl substitution may influence the binding affinity and selectivity of the compound for different receptor subtypes .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one: A closely related compound with similar pharmacological properties.
Oxazepam: Another benzodiazepine derivative with a hydroxyl group at the 3-position.
Diazepam: A well-known benzodiazepine with a similar core structure but different substituents.
Uniqueness
The uniqueness of 2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one lies in its specific substitutions, which may confer distinct pharmacokinetic and pharmacodynamic properties. The trideuteromethyl group, in particular, can affect the metabolic stability and distribution of the compound in biological systems.
Propriétés
Numéro CAS |
219533-65-0 |
|---|---|
Formule moléculaire |
C16H14FN3O |
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
7-amino-5-(2-fluorophenyl)-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H14FN3O/c1-20-14-7-6-10(18)8-12(14)16(19-9-15(20)21)11-4-2-3-5-13(11)17/h2-8H,9,18H2,1H3/i1D3 |
Clé InChI |
LTCDLGUFORGHGY-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3F |
SMILES canonique |
CN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


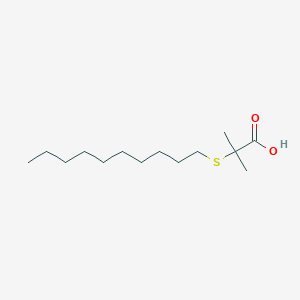

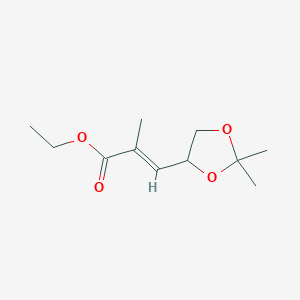


![tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate](/img/structure/B13841288.png)
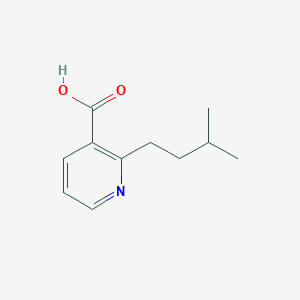
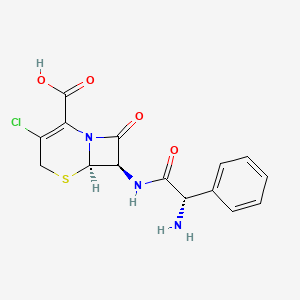
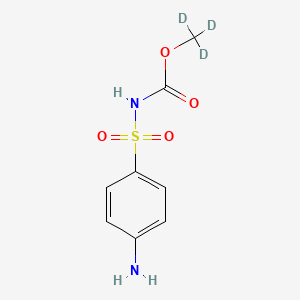

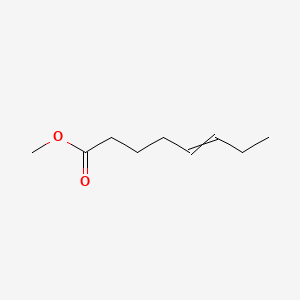

![7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)
